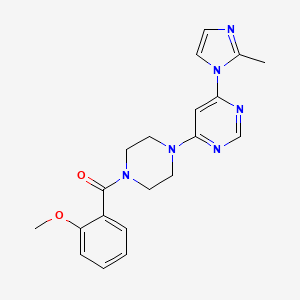![molecular formula C13H8BrFN4O B2986173 N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415453-98-2](/img/structure/B2986173.png)
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or other metal-free conditions to promote the formation of the imidazo[1,2-b]pyridazine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has shown its potential in treating diseases such as cancer and inflammatory conditions due to its ability to inhibit key molecular targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.
Imidazo[1,2-b]pyrimidines: Another class of compounds with a similar core but different functional groups and applications.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities and are used in similar applications .
Uniqueness
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN4O/c14-8-1-2-10(9(15)7-8)17-13(20)11-3-4-12-16-5-6-19(12)18-11/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAXKORJPHMHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2986092.png)


![8-(2-((2-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986095.png)
![7-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2986097.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2986099.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2986101.png)
![N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2986105.png)
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)

![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2986111.png)

